![molecular formula C13H16N2O B2411991 N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide CAS No. 2176573-48-9](/img/structure/B2411991.png)
N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide
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Description
N-(Pyridin-2-yl)prop-2-enamide is a type of organic compound that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
N-(Pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of similar compounds like N-(Pyridin-2-yl)prop-2-enamide typically consists of a pyridine ring attached to an amide group . The exact structure would depend on the specific substituents attached to the molecule.Chemical Reactions Analysis
N-(Pyridin-2-yl)amides can react under various conditions to form different products . For example, they can undergo C–C bond cleavage promoted by I2 and TBHP to form 3-bromoimidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(Pyridin-2-yl)prop-2-enamide would depend on its exact molecular structure. Similar compounds like N-(Pyridin-2-yl)prop-2-enamide are solid at room temperature .Future Directions
properties
IUPAC Name |
N-[cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-12(16)15-13(10-6-5-7-10)11-8-3-4-9-14-11/h2-4,8-10,13H,1,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUXIPEWKOBDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CCC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide |
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